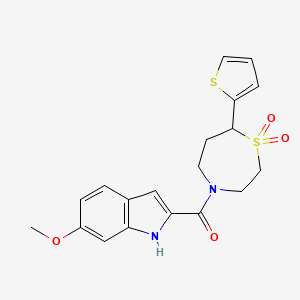
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, including those containing thiophene, thiazole, and indole units, are often synthesized and characterized to explore their physical, chemical, and biological properties. For instance, Shahana and Yardily (2020) reported the synthesis and spectral characterization of thiazolyl and thiophene-containing compounds, providing insights into their structural optimization and theoretical vibrational spectra through density functional theory (DFT) calculations. This kind of study aids in understanding the compound's stability, reactivity, and potential applications in various fields, including material science and pharmaceuticals (Shahana & Yardily, 2020).
Biological Activities and Potential Therapeutic Applications
Compounds featuring thiophene, indole, and related heterocyclic frameworks are frequently evaluated for their biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. The synthesis and evaluation of novel compounds can lead to the discovery of potent therapeutic agents. For example, Battula et al. (2017) described the synthesis and biological evaluation of thiomorpholine dioxide-derived triazole hybrids, showing potent anticancer activity against various cancer cell lines. Such studies highlight the potential of heterocyclic compounds in developing new therapeutic agents (Battula et al., 2017).
Molecular Docking and Theoretical Studies
Molecular docking and DFT studies are crucial for understanding the interaction mechanisms of heterocyclic compounds with biological targets. These computational methods provide valuable insights into the compound's binding affinity, selectivity, and overall biological activity. For example, Shahana and Yardily's work on thiazolyl and thiophene-containing compounds included molecular docking studies to investigate their antibacterial activity, demonstrating the utility of computational approaches in predicting biological properties and guiding the synthesis of more effective compounds (Shahana & Yardily, 2020).
properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-14-5-4-13-11-16(20-15(13)12-14)19(22)21-7-6-18(17-3-2-9-26-17)27(23,24)10-8-21/h2-5,9,11-12,18,20H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGDSBACXSEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)
![1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2807531.png)
![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)
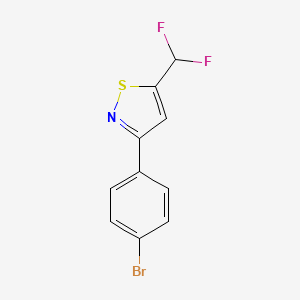
![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)
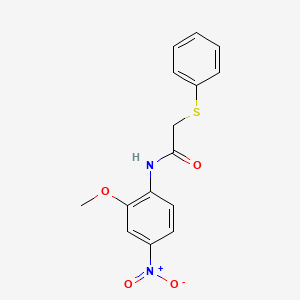
![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
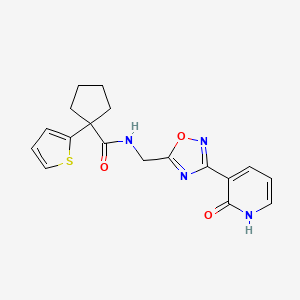
![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)

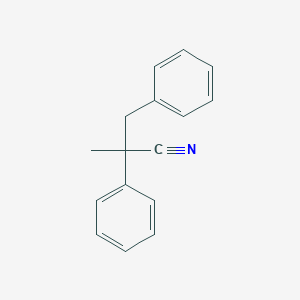
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)